2-(Trifluoromethoxy)pyridine
Description
2-(Trifluoromethoxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group is highly electronegative and lipophilic, making this compound valuable in pharmaceuticals, agrochemicals, and materials science . Its unique electronic properties enhance metabolic stability and bioavailability, which are critical for drug design. For example, derivatives of this compound are found in pesticides like Thifluzamide and pharmaceuticals such as Riluzole, a treatment for amyotrophic lateral sclerosis . The compound’s synthesis often involves selective C–H trifluoromethoxylation or nucleophilic substitution, though challenges persist due to the instability of trifluoromethoxide anions .
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)11-5-3-1-2-4-10-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEVQDSEPCMHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halophilic alkylation of pyridine by dibromodifluoromethane, followed by a bromine/fluorine exchange with silver tetrafluoroborate . Another approach involves the chlorination and fluorination of picoline .
Industrial Production Methods: Industrial production methods for 2-(Trifluoromethoxy)pyridine often utilize scalable and efficient synthetic routes. For example, the use of antimony trifluoride and hydrogen fluoride for chlorine-fluorine exchange is a cost-effective method . Additionally, oxidative desulfurization-fluorination using pyridine-HF and dibromodimethylhidantoine has been explored .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
Agrochemical Applications
The agrochemical industry has been a primary domain for the application of 2-(trifluoromethoxy)pyridine and its derivatives. The trifluoromethyl group is known to improve the biological activity of pesticides and herbicides.
Crop Protection
- Fluazinam : A notable fungicide derived from this compound, fluazinam exhibits high efficacy against various fungal pathogens. Its mechanism involves interference with respiratory processes in fungi, making it more effective than traditional chlorine-containing compounds .
- Synthesis of Novel Agrochemicals : The compound serves as a building block for synthesizing new crop protection agents. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is extensively used in developing several agrochemicals that have received market approval .
| Agrochemical | Active Ingredient | Application |
|---|---|---|
| Fluazinam | This compound | Fungicide for crops |
| 2,3-DCTF | Various derivatives | Crop protection products |
Pharmaceutical Applications
The pharmaceutical potential of this compound is also noteworthy, with several compounds containing this moiety undergoing clinical trials.
Antiviral and Antitumor Agents
- Clinical Trials : Approximately 20% of pharmaceutical compounds contain a trifluoromethyl structure, with several derivatives of this compound currently under investigation for their antiviral and antitumor properties .
- Key Compounds : Five TFMP-containing pharmaceuticals have been approved, with many others expected to follow as they demonstrate promising therapeutic effects .
| Pharmaceutical Compound | Target Disease | Status |
|---|---|---|
| Fluazinam | Fungal infections | Approved |
| Various TFMP derivatives | Antiviral/Antitumor | In trials |
Synthetic Methods
The synthesis of this compound and its derivatives can be achieved through various methods:
- Chlorine-Fluorine Exchange : This method involves substituting chlorine atoms with fluorine in pyridine derivatives to enhance their biological activity .
- Building Block Approach : The assembly of pyridine from trifluoromethyl-containing precursors allows for the introduction of the trifluoromethoxy group into diverse molecular frameworks .
Fluazinam Development
Fluazinam was developed utilizing this compound as a key intermediate. Its synthesis involved several steps starting from commercially available precursors, showcasing the versatility and importance of this compound in agrochemical formulations.
Antiviral Research
Research efforts have focused on synthesizing novel antiviral agents incorporating the trifluoromethoxy group. These studies highlight the enhanced efficacy and reduced toxicity profiles compared to non-fluorinated counterparts, demonstrating the potential for new drug development.
Mechanism of Action
The biological activities of 2-(Trifluoromethoxy)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethoxy group can influence molecular interactions through its electron-withdrawing and electron-donating effects, impacting molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Lipophilicity : The -OCF₃ group in this compound increases logP values compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogs, enhancing membrane permeability .
- Thermal Stability: Derivatives like 7e (melting point: 122.1–124.8°C) exhibit higher stability than non-fluorinated analogs, attributed to strong C–F bonds .
Biological Activity
2-(Trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on various research findings.
This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring. This structural feature contributes to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its antimicrobial, antitumor, and toxicological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of trifluoromethylpyridines exhibit notable antibacterial properties. For instance, novel trifluoromethylpyridine amide derivatives have shown promising antibacterial activity against R. solanacearum, with specific compounds achieving up to 67% effectiveness compared to traditional antibiotics . The structure-activity relationship (SAR) indicates that modifications to the pyridine ring can enhance biological activity while maintaining low toxicity towards mammalian cells .
Antitumor Activity
Research has indicated that certain trifluoromethyl-pyridine compounds may possess antitumor properties. These compounds are being explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of metabolic pathways critical for tumor growth .
Toxicological Studies
A significant concern regarding this compound is its toxicity profile. A notable case study reported the inhalation of 5-amino-2-(trifluoromethyl)pyridine, leading to severe health complications such as methemoglobinemia and toxic encephalopathy in a laboratory technician . This incident highlights the need for caution in handling compounds containing trifluoromethoxy groups, particularly in industrial settings.
Case Studies
- Toxicity Case Study : A 35-year-old male experienced acute symptoms after exposure to 5-amino-2-(trifluoromethyl)pyridine. Symptoms included dizziness, nausea, and loss of consciousness, ultimately leading to methemoglobinemia and renal failure. The patient was treated successfully with methylene blue, underscoring the compound's potential hazards .
- Antimicrobial Efficacy : In a study evaluating the antibacterial effects of various trifluoromethyl-pyridine derivatives, certain compounds demonstrated selective inhibition of Chlamydia trachomatis, indicating their potential as therapeutic agents against specific pathogens without affecting host cell viability .
Data Table: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | Target Pathogen/Cancer Type | Efficacy (%) | Notes |
|---|---|---|---|---|
| Trifluoromethylpyridine derivative | Antibacterial | R. solanacearum | 67 | Higher than traditional antibiotics |
| Trifluoromethylpyridine derivative | Antitumoral | Various cancer cell lines | TBD | Mechanism involves metabolic disruption |
| 5-amino-2-(trifluoromethyl)pyridine | Toxicity | Human (case study) | N/A | Causes methemoglobinemia |
Q & A
Q. Basic Characterization
- ¹⁹F NMR : Distinguishes trifluoromethoxy (-OCF₃, δ ~ -55 ppm) from other fluorinated groups.
- X-ray Crystallography : Resolves regiochemistry in iodinated derivatives (e.g., 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine) .
Advanced Analysis
Conflicting data between NMR and crystallography (e.g., rotational isomerism) can be resolved via DFT calculations. For example, B3LYP/6-31G(d) models predict rotational barriers and verify experimental bond angles within 2% error .
How are trifluoromethoxy-pyridines utilized in medicinal chemistry, particularly for enzyme inhibition studies?
Basic Applications
These derivatives serve as scaffolds for kinase inhibitors. The trifluoromethoxy group enhances metabolic stability and membrane permeability. For example, this compound analogs show IC₅₀ values <100 nM against COX-2 in vitro .
Advanced Design
Structure-activity relationship (SAR) studies require introducing substituents at the 4- and 6-positions. Methyl or halogens at these positions improve binding affinity by 3–5-fold, as shown in molecular docking simulations using AutoDock Vina .
What strategies address contradictory purity data in trifluoromethoxy-pyridine synthesis?
Q. Basic Quality Control
- HPLC : Use C18 columns with acetonitrile/water (70:30) to detect impurities >0.1%.
- Elemental Analysis : Confirms %C, %H, and %N within ±0.3% of theoretical values .
Advanced Resolution
Discrepancies between HPLC and NMR data often arise from residual solvents or tautomers. Lyophilization followed by 2D-COSY NMR identifies hidden proton environments, while TGA confirms solvent-free samples .
How do electronic effects of the trifluoromethoxy group influence reactivity in heterocyclic systems?
Basic Electronic Properties
The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.52), directing electrophilic substitution to the 4-position. This is confirmed by Hammett plots in nitration reactions .
Advanced Mechanistic Insights
DFT calculations (M06-2X/cc-pVTZ) show the trifluoromethoxy group lowers HOMO energy by 1.2 eV, reducing susceptibility to oxidation. This explains its stability in radical coupling reactions .
Table 1: Common Reaction Conditions for this compound Derivatives
Table 2: Spectroscopic Signatures of Key Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | 8.45 (d, J=5 Hz) | -55.2 | 1240 (C-F) |
| 2-(Trifluoromethoxy)aniline | 6.90–7.20 (m, Ar-H) | -54.8 | 1510 (N-H bend) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
